2-(4-chlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H19ClF3N5O3 and its molecular weight is 505.88. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-Inflammatory Applications
Compounds within the pyrazolo[3,4-d]pyrimidin series have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds have shown promising results in inhibiting the growth of cancer cells, including human breast adenocarcinoma cell lines, and in reducing inflammation. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazolo[3,4-d]pyrimidin core can enhance these activities, pointing to the importance of chemical modifications for optimizing therapeutic effects (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
In addition to their potential in cancer therapy and inflammation reduction, certain pyrazolo[3,4-d]pyrimidin derivatives have been assessed for their insecticidal and antibacterial properties. These compounds have shown effectiveness against various pests and bacterial strains, indicating their potential use in agricultural pest control and in combating bacterial infections. The synthesis of these compounds involves innovative approaches, including microwave irradiation, which may offer advantages in terms of efficiency and environmental impact (Fadda et al., 2017).
Neurodegenerative Disease Imaging
A fascinating application of pyrazolo[3,4-d]pyrimidin derivatives is in the imaging of neurodegenerative diseases. Certain derivatives have been synthesized for their high affinity and selectivity towards the peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegeneration. These compounds, labeled with radioactive isotopes like fluorine-18, have been used in positron emission tomography (PET) imaging to visualize PBR expression in the brain, providing valuable insights into the progression of neurodegenerative disorders (Fookes et al., 2008).
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-chlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which stimulate a decrease in blood glucose levels .
Mode of Action
The compound this compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to a decrease in blood glucose levels .
Biochemical Pathways
The compound this compound affects the incretin hormone pathway . By inhibiting DPP-IV, it prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in blood glucose levels .
Pharmacokinetics
The compound this compound has been found to be orally active with good bioavailability in preclinical species . This suggests that it is well absorbed in the gastrointestinal tract and can reach systemic circulation to exert its pharmacological effects .
Result of Action
The action of this compound results in a decrease in blood glucose levels . This is achieved through the increased secretion of insulin and decreased release of glucagon, mediated by the increased concentration of incretin hormones due to the inhibition of DPP-IV .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N5O3/c24-17-4-6-18(7-5-17)35-13-20(33)28-8-9-32-21-19(11-30-32)22(34)31(14-29-21)12-15-2-1-3-16(10-15)23(25,26)27/h1-7,10-11,14H,8-9,12-13H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICFCTUJQOCEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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